molecular formula C19H12Cl2N2S3 B2782724 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine CAS No. 339018-96-1

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

Cat. No.: B2782724
CAS No.: 339018-96-1
M. Wt: 435.4
InChI Key: WSLVYMGYJHIFRR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with benzylsulfanyl and 2,4-dichlorophenylsulfanyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formamide derivative under acidic conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the thieno[3,2-d]pyrimidine core.

    Introduction of 2,4-Dichlorophenylsulfanyl Group: The 2,4-dichlorophenylsulfanyl group can be introduced through a similar nucleophilic substitution reaction using 2,4-dichlorophenylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine
  • 2-(Ethylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

Uniqueness

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine is unique due to the presence of the benzylsulfanyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-benzylsulfanyl-4-(2,4-dichlorophenyl)sulfanylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S3/c20-13-6-7-16(14(21)10-13)26-18-17-15(8-9-24-17)22-19(23-18)25-11-12-4-2-1-3-5-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLVYMGYJHIFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=C(C=C(C=C4)Cl)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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